Cas no 499217-06-0 (4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester derivative of a substituted benzaldehyde, commonly employed as an intermediate in organic synthesis. Its key structural features include a protected boronate group, which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, and a formyl group that serves as a versatile handle for further functionalization. The presence of hydroxy and methoxy substituents offers additional reactivity for selective modifications. This compound is particularly valuable in pharmaceutical and materials science research due to its compatibility with diverse reaction conditions and its role in constructing complex molecular architectures. Careful handling under inert conditions is recommended to preserve its reactivity.
4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde structure
499217-06-0 structure
Product Name:4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No:499217-06-0
MF:C14H19BO5
MW:278.108664751053
CID:1540955
PubChem ID:21883754
Update Time:2025-10-28

4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • SCHEMBL3539644
    • F88877
    • 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
    • 499217-06-0
    • EN300-12608723
    • Z2050110938
    • 4-hydroxy-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • OXRAHKBWEJWSJQ-UHFFFAOYSA-N
    • Inchi: 1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-11(17)12(18-5)6-9(10)8-16/h6-8,17H,1-5H3
    • InChI Key: OXRAHKBWEJWSJQ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C(=CC=2C=O)OC)O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 277.13617
  • Monoisotopic Mass: 278.1325539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • PSA: 64.99

4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>

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4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Related Literature

Additional information on 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Comprehensive Overview of 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 499217-06-0)

4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic organic chemistry. With its unique boronic ester functionality and aromatic aldehyde group, this compound serves as a versatile intermediate in the synthesis of complex molecules. Its CAS number 499217-06-0 is a critical identifier for researchers and manufacturers seeking high-purity reagents for advanced applications.

The compound's structure features a benzaldehyde core substituted with a hydroxy group at the 4-position, a methoxy group at the 5-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position. This combination of functional groups makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in pharmaceutical and agrochemical synthesis. Recent studies highlight its potential in developing fluorescent probes and bioimaging agents, aligning with the growing demand for non-invasive diagnostic tools.

In the context of green chemistry, researchers are increasingly exploring the use of 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a sustainable alternative to traditional reagents. Its boronate ester group offers improved stability under aqueous conditions, reducing the need for toxic solvents. This aligns with the global push toward eco-friendly synthesis methods, a topic frequently searched in academic and industrial forums.

Another area of interest is the compound's role in drug discovery. Its ability to act as a protease inhibitor scaffold has been investigated in the development of therapeutics for conditions such as neurodegenerative diseases and cancer. The aldehyde functionality allows for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This versatility makes it a valuable asset in combinatorial chemistry.

From a commercial perspective, CAS 499217-06-0 is available in various purity grades, catering to both research and industrial-scale applications. Suppliers often highlight its low hygroscopicity and long shelf life, which are critical factors for laboratories requiring consistent performance. The compound's stability under ambient conditions further enhances its practicality, reducing storage costs and handling complexities.

Recent advancements in AI-driven drug design have also brought attention to 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. Computational models predict its potential as a pharmacophore in targeting specific enzymes, a topic frequently queried in cheminformatics databases. This intersection of machine learning and chemical synthesis underscores the compound's relevance in modern scientific inquiry.

In summary, 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 499217-06-0) is a multifaceted compound with applications spanning organic synthesis, biomedical research, and material science. Its structural features and reactivity profile make it indispensable for researchers aiming to innovate in these dynamic fields. As the scientific community continues to explore its potential, this compound is poised to remain a cornerstone of cutting-edge chemical development.

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